molecular formula C20H21F2N3O4 B4551415 ethyl [4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

ethyl [4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Cat. No.: B4551415
M. Wt: 405.4 g/mol
InChI Key: SHLHTJMAJAVYJK-UHFFFAOYSA-N
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Description

Ethyl [4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a useful research compound. Its molecular formula is C20H21F2N3O4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.15001248 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Ethyl [4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is involved in the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry and materials science. A study by Ghaedi et al. (2015) showcased the facile and efficient synthesis of new pyrazolo[3,4-b]pyridine products via the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, highlighting its utility in preparing N-fused heterocyclic products in good yields (Ghaedi et al., 2015).

Catalysis and Organic Transformations

Compounds structurally related to this compound have been explored as ligands in metal complexes for catalytic applications. Magubane et al. (2017) investigated the orientation towards asymmetric transfer hydrogenation of ketones catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, demonstrating the potential of such compounds in facilitating significant organic transformations (Magubane et al., 2017).

Antioxidant Properties

Research into the antioxidant properties of phenolic compounds found in natural sources, such as Juglans regia kernels, has indicated that structurally similar compounds, including ethyl acetate derivatives, show promising DPPH scavenging activities. Zhang et al. (2009) isolated several phenolic compounds with significant antioxidant activities, suggesting a potential research avenue for exploring the antioxidant capacity of this compound and its analogs (Zhang et al., 2009).

Anticancer Activity

The synthesis of novel pyrazole-based heterocycles, including pyrazolopyridine derivatives, has been a focus of research due to their potential antitumor properties. Abdallah et al. (2017) reported the preparation of pyrazolylpyridines by reacting ethyl-3-acetyl-1,5-diphenyl-1H-pyrazole-4-carboxylate with various reagents, demonstrating their high activity against human hepatocellular carcinoma cell lines, which might suggest similar research applications for this compound (Abdallah et al., 2017).

Properties

IUPAC Name

ethyl 2-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O4/c1-5-29-17(26)10-25-20-18(11(2)24-25)13(19(21)22)9-14(23-20)12-6-7-15(27-3)16(8-12)28-4/h6-9,19H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLHTJMAJAVYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl [4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
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ethyl [4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
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ethyl [4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
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ethyl [4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
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ethyl [4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
Reactant of Route 6
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ethyl [4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.